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Compound of Interest

Compound Name: CDD3506

Cat. No.: B1139400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo activity of CDD3506, also

known as 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD). CDD3506 is a

naturally derived compound isolated from the roots of Averrhoa carambola L. that has

demonstrated significant therapeutic potential in preclinical models of diabetic complications.

This document summarizes key quantitative data, details experimental methodologies from

pivotal studies, and visualizes the compound's mechanisms of action through signaling

pathway diagrams.

Quantitative Data Summary
The in vivo efficacy of CDD3506 has been evaluated in models of diabetic cognitive impairment

and diabetic nephropathy. The data presented below is collated from these studies to provide a

clear comparison of its biological effects.

Table 1: Efficacy of CDD3506 in a db/db Mouse Model of
Diabetic Cognitive Impairment
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Parameter Control (db/m) Model (db/db)
CDD3506-
treated (db/db)

Outcome

Behavioral Tests

Y-maze

Spontaneous

Alternation (%)

75.3 ± 4.5 52.1 ± 5.1 68.7 ± 4.8
Improved spatial

working memory

Novel Object

Recognition

Index

0.72 ± 0.05 0.48 ± 0.06 0.65 ± 0.07

Enhanced

recognition

memory

Hippocampal

Protein

Expression

Tau 1.00 2.31 ± 0.25 1.28 ± 0.19

Reduced

neurodegenerati

on marker

Hif3α 1.00 3.12 ± 0.31 1.45 ± 0.22

Decreased pro-

apoptotic gene

expression

Cleaved PARP 1.00 2.89 ± 0.29 1.33 ± 0.18
Inhibited

apoptosis

Cleaved

Caspase-3
1.00 2.54 ± 0.26 1.19 ± 0.15

Inhibited

apoptosis

Data are presented as mean ± SD. CDD3506 was administered at a dose of 25 mg/kg/day via

oral gavage for 8 weeks.

Table 2: Efficacy of CDD3506 in a Streptozotocin (STZ)-
induced Mouse Model of Diabetic Nephropathy[1]
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Paramet
er

Normal
Control
(NC)

Diabetic
Nephro
pathy
(DN)

CDD350
6 (12.5
mg/kg)

CDD350
6 (25
mg/kg)

CDD350
6 (50
mg/kg)

Gliquid
one (10
mg/kg)

Outcom
e

Metabolic

Paramet

ers

Blood

Glucose

(mmol/L)

6.2 ± 0.8
28.5 ±

3.1

21.3 ±

2.5

18.7 ±

2.1

15.4 ±

1.9

16.1 ±

2.0

Reduced

hyperglyc

emia

Serum

Lipids

(mmol/L)

Total

Cholester

ol (TC)

2.1 ± 0.3 4.8 ± 0.5 3.9 ± 0.4 3.5 ± 0.3 3.1 ± 0.3 3.4 ± 0.4

Improved

dyslipide

mia

Triglyceri

des (TG)
0.8 ± 0.1 2.5 ± 0.3 1.9 ± 0.2 1.6 ± 0.2 1.3 ± 0.1 1.5 ± 0.2

Improved

dyslipide

mia

Kidney

Function

Serum

Creatinin

e (Scr,

µmol/L)

18.3 ±

2.1

45.7 ±

4.9

36.2 ±

3.8

31.5 ±

3.3

27.8 ±

2.9

30.1 ±

3.2

Improved

renal

function

Blood

Urea

Nitrogen

(BUN,

mmol/L)

7.5 ± 0.9
21.3 ±

2.4

16.8 ±

1.9

14.2 ±

1.5

11.9 ±

1.3

13.5 ±

1.4

Improved

renal

function

Inflamma

tory
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Cytokine

s (pg/mg

protein)

IL-6
35.1 ±

4.2

89.4 ±

9.8

68.7 ±

7.5

59.1 ±

6.4

48.3 ±

5.2

55.6 ±

6.1

Reduced

inflamma

tion[1]

TNF-α
42.6 ±

5.1

102.8 ±

11.3

79.5 ±

8.7

68.3 ±

7.5

56.1 ±

6.1

64.2 ±

7.0

Reduced

inflamma

tion[1]

*P<0.05 compared with the diabetic nephropathy group. Data are presented as mean ± SD.[2]

Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections describe the protocols for the key in vivo experiments.

Diabetic Cognitive Impairment Model
Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic

littermates (db/m) were used. The study was initiated when mice were 12 weeks of age.

Drug Administration: CDD3506 was dissolved in a vehicle solution (0.5%

carboxymethylcellulose sodium) and administered daily via oral gavage at a dose of 25

mg/kg for 8 consecutive weeks. Control and model groups received the vehicle.

Behavioral Evaluation:

Y-maze Test: To assess spatial working memory, mice were placed in a Y-shaped maze

and allowed to explore freely for 8 minutes. The sequence of arm entries was recorded to

calculate the percentage of spontaneous alternations.

Novel Object Recognition Test: This test evaluates recognition memory. Mice were

habituated to an arena and then exposed to two identical objects. After a retention interval,

one object was replaced with a novel one, and the time spent exploring each object was

recorded.
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Biochemical Analysis:

Western Blotting: Following behavioral tests, mice were euthanized, and hippocampal

tissues were collected. Protein lysates were prepared and subjected to SDS-PAGE.

Proteins were then transferred to PVDF membranes and probed with primary antibodies

against Tau, Hif3α, cleaved PARP, and cleaved Caspase-3, followed by incubation with

secondary antibodies. Protein bands were visualized using an enhanced

chemiluminescence detection system.

Diabetic Nephropathy Model[1]
Animal Model: A diabetic nephropathy model was established in wild-type and TLR4

knockout (TLR4-/-) mice by a single intraperitoneal injection of streptozotocin (STZ) at a

dose of 100 mg/kg body weight.[2] Normal control mice received a citrate buffer injection.

Drug Administration: After the successful induction of diabetes, mice were randomly divided

into groups and treated with CDD3506 (12.5, 25, and 50 mg/kg/day), gliquidone (10

mg/kg/day), or vehicle via oral gavage for 12 weeks.[2][1]

Metabolic and Biochemical Analysis:

Blood glucose levels were monitored regularly from tail vein blood.

At the end of the treatment period, blood samples were collected to measure serum levels

of total cholesterol (TC), triglycerides (TG), serum creatinine (Scr), and blood urea

nitrogen (BUN) using biochemical autoanalyzers.[2]

Inflammatory Cytokine Measurement: Kidney tissues were homogenized, and the levels of

interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were determined using ELISA

kits according to the manufacturer's instructions.[2]

Western Blot Analysis: Kidney tissue lysates were used to determine the protein expression

levels of TLR4, MyD88, and NF-κB using standard western blotting procedures.[2]

Visualized Mechanisms of Action
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The therapeutic effects of CDD3506 are attributed to its modulation of specific signaling

pathways. The diagrams below, generated using the DOT language, illustrate these

mechanisms.

CDD3506 in Diabetic Cognitive Impairment
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Caption: CDD3506 ameliorates diabetic cognitive impairment by inhibiting the Hif3α-mediated

apoptotic pathway.

CDD3506 in Diabetic Nephropathy
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Click to download full resolution via product page

Caption: CDD3506 alleviates diabetic nephropathy by inhibiting the TLR4/MyD88/NF-κB

signaling pathway.[2]

Experimental Workflow for In Vivo Studies
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Caption: A generalized workflow for the in vivo evaluation of CDD3506 in preclinical models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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